N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide
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Overview
Description
N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
The primary target of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and stress responses.
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base.
Attachment of the Difluorobenzyl Group: This can be done through nucleophilic substitution reactions using 2,4-difluorobenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions could target the thiazole ring or the difluorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Comparison with Similar Compounds
Similar Compounds
- N~2~-cyclopropyl-N~4~-(2,4-dichlorobenzyl)-1,3-thiazole-2,4-dicarboxamide
- N~2~-cyclopropyl-N~4~-(2,4-dimethylbenzyl)-1,3-thiazole-2,4-dicarboxamide
Uniqueness
N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-N-cyclopropyl-4-N-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-9-2-1-8(11(17)5-9)6-18-13(21)12-7-23-15(20-12)14(22)19-10-3-4-10/h1-2,5,7,10H,3-4,6H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDTJVVJVOQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=CS2)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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